molecular formula C13H14N4 B1405925 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245052-17-8

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1405925
M. Wt: 226.28 g/mol
InChI Key: SSYMAYFFXYNIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as DMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPP exhibits diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, including compounds closely related to 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition properties. For instance, pyranopyrazole derivatives have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, which increases with the concentration of the inhibitor but decreases with rising temperature. The inhibition mechanism involves adsorption of the compounds onto the metal surface, following the Langmuir adsorption isotherm. Theoretical studies using Density Functional Theory (DFT) support the experimental findings, providing insights into the molecular interactions responsible for the observed corrosion inhibition (Yadav, Gope, Kumari, & Yadav, 2016).

Crystal and Molecular Structure

The crystal and molecular structure of pyrazole derivatives, including those similar to 5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been extensively studied. These investigations reveal the compound's interactions, such as N-H…N and C-H…Cl, which contribute to the stabilization of the crystal structure through the formation of centrosymmetric dimers and other molecular interactions (Fathima, Khazi, Khazi, & Begum, 2014).

Heterocyclic Chemistry

In heterocyclic chemistry, pyrazole derivatives are key intermediates for synthesizing a variety of biologically active compounds. For example, 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been used as a precursor for preparing dihydro-pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives. These compounds exhibit surface-active properties and have been evaluated for their corrosion inhibition performance on C-steel surfaces in acidic media. The inhibition efficiency of these compounds is influenced by their concentration and temperature, providing valuable insights into the design of effective corrosion inhibitors (Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020).

properties

IUPAC Name

5-amino-1-(2,5-dimethylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-8-4-5-9(2)12(6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMAYFFXYNIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.